N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide -

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide

Catalog Number: EVT-4502577
CAS Number:
Molecular Formula: C15H11Cl2FN4O2S
Molecular Weight: 401.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

  • Compound Description: This compound features a 1,2,4-triazole ring substituted at the 1-position with a 1,3-diarylpropanone moiety. The specific aryl groups present are 3,4-dimethoxyphenyl and 4-methoxyphenyl. This compound is a potential bioactive compound and is prepared through a Michael addition of a 1,2,4-triazole to a chalcone. []

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide

  • Compound Description: This compound is based on a 4H-1,2,4-triazole core, substituted at the 3-position with a thioacetohydrazide moiety and at the 5-position with a 2-(p-tolylamino)ethyl group. It displays 1.5-fold higher antioxidant ability than the control, butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay. []
  • Relevance: The presence of the 1,2,4-triazole ring, although in a different isomeric form (4H-1,2,4-triazole) compared to N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide, emphasizes the prevalence of this heterocycle in compounds with potential biological activities. The presence of aryl substituents in both molecules also indicates a common strategy for fine-tuning their physicochemical properties. []

N-[(3R)-1,2,3,4-tetrahydroisoquinolinium-3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1)

  • Compound Description: This compound is a potent and selective agonist of the melanocortin subtype-4 receptor (MC4R). It exhibits 1184-fold selectivity for MC4R over MC3R and 350-fold selectivity over MC5R. This compound has shown anorexigenic effects and potential in stimulating erectile activity. []

3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (MRK-016)

  • Compound Description: This molecule is a pyrazolotriazine derivative with high affinity for the benzodiazepine binding site of GABAA receptors, particularly those containing the α5 subtype. It acts as an inverse agonist selectively on the α5 subtype, surpassing the effects of the prototypical α5-selective compound 3-(5-methylisoxazol-3-yl)-6-[(1-methyl-1,2,3-triazol-4-hdyl)methyloxy]-1,2,4-triazolo[3,4-a]phthalazine (α5IA). Despite demonstrating cognitive-enhancing properties in preclinical studies, its development was halted due to poor tolerability in elderly human subjects. []
  • Relevance: This compound and N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide both belong to the class of azole heterocycles. While the core structures differ, with MRK-016 being a pyrazolotriazine and the target compound containing a 1,2,4-triazole, the shared presence of nitrogen-containing heterocycles highlights their importance in medicinal chemistry for targeting a diverse range of biological targets. []

2-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid

  • Compound Description: This compound is a simple 1,2,4-triazole derivative containing a carboxylic acid group at the 3-position. It is formed through a facile isomerization of 1-aminobarbituric acid in acidic aqueous solutions. This compound serves as an intermediate in the synthesis of other triazole derivatives, including 3-methyl-1H-1,2,4-triazol-5(4H)-one, which is formed through decarboxylation. []
  • Relevance: Both this compound and N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide feature a 1,2,4-triazole ring, emphasizing its versatility as a building block in drug design. The presence of a carboxylic acid group in this compound and a sulfonamide group in the target compound highlights the importance of incorporating polar functional groups to potentially improve solubility and pharmacokinetic properties. []

1-((Benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine

  • Compound Description: This compound represents a series of derivatives (3a-h) where various aromatic amines are incorporated into the structure. The presence of chlorine substituents, particularly in conjunction with a methoxy group, significantly enhances the compound's toxicity towards six different bacterial strains. []
  • Relevance: Although the core structure differs, both this compound and N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide belong to the broader family of nitrogen-containing heterocycles. The utilization of aromatic substituents, such as phenyl and substituted benzyl groups, respectively, highlights the common practice of employing aryl groups to modulate biological activity and physicochemical properties in drug design. []

2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles

  • Compound Description: These compounds (5a-h) are synthesized through the cyclization of 2-(benzo[d]thiazol-2-yl) acetohydrazide with various aromatic aldehydes, resulting in a diverse set of derivatives. The presence of chlorine substituents, particularly when paired with a methoxy group, has been found to increase toxicity against six different bacterial strains. []
  • Relevance: Both this compound series and N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide share the 1H-1,2,4-triazol-3-yl moiety as a common structural feature. This highlights the significance of this specific triazole isomer as a building block in medicinal chemistry. Additionally, the presence of a substituted benzyl group in the target compound and various aryl substituents in this compound series underscores the importance of aromatic moieties in influencing biological activity and other physicochemical properties. []

(S)-N-(3-(6-isopropoxy-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

  • Compound Description: This complex molecule incorporates a 1-methyl-1H-1,2,4-triazol-3-yl group as a substituent. It is the active ingredient in a granular pharmaceutical composition, where it exists in various forms: approximately 60-90% as form 1 HCl, 10-30% as amorphous HCl, and up to 5% as an amorphous free base. []
  • Relevance: Both this compound and N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide contain the 1H-1,2,4-triazol-3-yl group, highlighting its relevance in pharmaceutical research. Notably, the triazole ring in this compound is substituted at the N1 position with a methyl group, while the target compound lacks this substitution. []

4-[5-(pyridin-4-yl)-1H-[1,2,4]triazol-3-yl]pyridine-2-carbonitrile

  • Compound Description: This compound is efficiently synthesized through a three-step method involving a copper catalyst, starting with 2-cyano-isonicotinic acid N-oxide as the initial material. This synthetic approach offers advantages such as simple operation, straightforward purification, and a significant reduction in the required amount of metal cyanide. []
  • Compound Description: These are metal complexes formed with the ligand 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp). The cobalt(II) complex exhibits fluorescence quenching in the presence of Co(II) in aqueous solutions, indicating potential for detecting Co(II) in wastewater. []
  • Relevance: These complexes, while structurally distinct from N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide, highlight the versatility of the 1H-1,2,4-triazol-3-yl moiety as a ligand in coordination chemistry. The target compound's structure suggests potential for metal chelation as well, although this aspect hasn't been explored in the provided context. []

Bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate

  • Compound Description: This compound is a low-spin iron(II) complex with a distorted pseudooctahedral coordination geometry. The molecular structure is characterized by a cone shape, which influences its crystal packing into columns stabilized by weak hydrogen bonds. []
  • Relevance: Although structurally different from N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide, this compound shares the presence of a 1,2,4-triazole ring, albeit in its 4H-tautomeric form and incorporated into a more complex ligand system. The presence of aryl substituents, specifically 3,4-dimethylphenyl groups, in this complex further highlights the importance of aromatic moieties in influencing the properties of compounds containing 1,2,4-triazole rings. []

cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole)

  • Compound Description: Itraconazole, a well-known antifungal medication, contains a 1H-1,2,4-triazol-1-ylmethyl group as part of its structure. It is noteworthy that the two molecules within the asymmetric unit of itraconazole exhibit some conformational differences, particularly in the methoxy-phenylpiperazine moiety. The dichlorophenylethoxytriazole moiety of itraconazole shares structural similarities with the dichlorophenylethoxyimidazole moiety found in other antifungal agents like miconazole, econazole, and ketaconazole. []
  • Relevance: Itraconazole and N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide both incorporate a 1H-1,2,4-triazol-1-yl moiety within their structures, emphasizing the significance of this heterocycle in pharmaceuticals. In itraconazole, the triazole ring is substituted at the N1 position, whereas in the target compound, it is substituted at the N3 position. The presence of halogenated aromatic rings in both compounds further suggests a common strategy in medicinal chemistry for modulating pharmacological properties. []

3-Aryl-5-phenyl-1H-s-triazolo[3,4-c]-s-triazoles

  • Compound Description: This series of compounds features a fused triazole system, specifically a 1H-s-triazolo[3,4-c]-s-triazole core, with an aryl group at the 3-position and a phenyl group at the 5-position. These compounds are exclusively formed through the intramolecular cyclization of N-(5-phenyl-1,2,4-triazol-3-yl)arenohydrazonyl bromides in solutions with a pH range of 3-6. []
  • Relevance: Although structurally distinct from the target compound, this series of compounds exemplifies the diversity within the triazole family. While N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide contains a single 1,2,4-triazole ring, these related compounds feature a fused triazole system, highlighting the versatility of triazoles in constructing various heterocyclic frameworks. []

3-Aryl-6-phenyl-5H-s-triazolo[4,3-b]-s-triazoles

  • Compound Description: This class of compounds is characterized by a 5H-s-triazolo[4,3-b]-s-triazole core structure. They are isomers of the 3-aryl-5-phenyl-1H-s-triazolo[3,4-c]-s-triazoles and are formed predominantly under basic conditions from N-(5-phenyl-1,2,4-triazol-3-yl)arenohydrazonyl bromides via a [, ] dipolar cycloaddition mechanism. They can also be synthesized by treating the corresponding hydrazone with lead tetraacetate. []
  • Relevance: These compounds, while structurally distinct from N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide, highlight the diversity of triazole-based structures. This series features a fused triazole system, emphasizing the potential for different substitution patterns and isomeric forms within the 1,2,4-triazole family. []

Bis(methanol-κO)bis{5-(pyridin-2-yl-κN)-3-[4-(pyridin-4-yl)phenyl]-1H-1,2,4-triazol-1-ido-κN1}cobalt(II)

  • Compound Description: This compound is a cobalt(II) complex where the central cobalt ion is coordinated by two deprotonated 1,2,4-triazole-based ligands and two methanol molecules, forming an octahedral geometry. The crystal structure reveals a two-dimensional network formed through O-H⋯N hydrogen bonding interactions between neighboring complexes. []
  • Relevance: This cobalt complex, though structurally different from N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide, demonstrates the ability of 1,2,4-triazole derivatives to act as ligands in coordination chemistry. The complexation with cobalt suggests that the target compound, with its 1H-1,2,4-triazol-3-yl moiety, might also possess metal-binding properties, although this aspect is not explored in the provided information. []

4-(2-(4-nitrophenyl)-2-oxoethyl)-1-(thietane-3-yl)-1H-1,2,4-triazole-4-th Bromide

  • Compound Description: This compound demonstrates both antiplatelet and antidepressant activities. When administered orally, it is 2.8 times more potent than acetylsalicylic acid (aspirin), a commonly used antiplatelet drug, and 1.8 times more potent when administered intravenously. Compared to pentoxifylline, another antiplatelet drug, this compound exhibits a similar effect intravenously at a lower concentration (12.4 mg/kg vs. 27.8 mg/kg for pentoxifylline). Notably, this compound shows a stronger antiaggregational effect than both pentoxifylline and acetylsalicylic acid. []
  • Relevance: Both this compound and N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide share the 1H-1,2,4-triazole core structure, highlighting the importance of this heterocyclic scaffold in medicinal chemistry. The presence of a thietane ring in this compound and a dichlorobenzyl group in the target compound demonstrates the use of different substituents to modulate the pharmacological profiles of 1,2,4-triazole derivatives. []

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Compound Description: This compound is a novel polyheterocyclic molecule synthesized through a microwave-assisted one-pot process that combines the Ugi-Zhu reaction, aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration reactions. The synthesis starts with 4-chlorobenzaldehyde, (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine, 2-isocyano-1-morpholino-3-phenylpropan-1-one, and maleic anhydride, resulting in a 28% overall yield. []
  • Relevance: This compound and N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide both contain a triazole ring, albeit with different substitution patterns. While the target compound has a 1,2,4-triazole substituted at the N3 position, this compound features a 1,2,3-triazole substituted at the N4 position. The presence of a 4-chlorophenyl group in both structures highlights the use of halogenated aryl substituents as a common strategy in medicinal chemistry. []

2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine

  • Compound Description: This compound is characterized by a planar structure where two pyrazine rings and two 1,2,4-triazole rings are connected through a central pyridine ring. The crystal packing of this compound is dominated by a three-dimensional network of intermolecular N-H⋯N hydrogen bonds. Additional stability is provided by π-π stacking interactions between aromatic rings. []
  • Relevance: Although this compound differs significantly in its overall structure from N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide, the shared presence of the 1,2,4-triazole ring system highlights the importance and versatility of this heterocycle in constructing diverse molecular architectures. []

1-{(Z)-1-[3-(4-Bromophenoxy)propoxy]-1-(2,4-difluorophenyl)prop-1-en-2-yl}-1H-1,2,4-triazol-4-ium nitrate

  • Compound Description: In this compound, the nitrogen atom at the 4-position of the 1,2,4-triazole ring is protonated. The molecule adopts a Z conformation around its C=C double bond. Crystal packing analysis reveals that the cations and anions interact through N-H⋯O and C-H⋯O hydrogen bonds. []

(E)-3-[4-(benzylideneamino)-5-sulfanylidene-3-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-3-(4-methoxyphenyl)-1-phenylpropan-1-one

  • Compound Description: This compound is a racemate and features a 1,2,4-triazole ring nearly perpendicular to both the phenylpropanone and methoxyphenyl rings. Crystal packing is dominated by weak C-H⋯O and C-H⋯N interactions. []
  • Relevance: This compound highlights the structural diversity achievable with 1,2,4-triazole derivatives, a feature shared with N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide. The presence of various aryl substituents in both compounds emphasizes the role of these groups in influencing molecular properties. []

N-[4-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide

  • Compound Description: This compound was synthesized as a potential antifungal agent. In its crystal structure, the molecules are connected through N-H⋯N hydrogen bonds. Additionally, the thiazole and triazole rings are not coplanar, with a dihedral angle of 58.6(2)° between them. []

2-(3-Alkyl/Aryl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl-azomethine)phenyl benzenesulfonates (3)

  • Compound Description: This series of compounds represents eight new derivatives (3) synthesized through the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones (1) with 2-benzenesulfonyloxybenzaldehyde (2). These compounds were further modified to yield N-acetyl derivatives (4) and morpholine-containing derivatives (5). Among these, the morpholine derivatives exhibited significant iron-binding activity in antioxidant assays. []
  • Relevance: These benzenesulfonate derivatives, while structurally distinct from N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide, share the presence of a sulfonamide group (-SO2NH-), highlighting this functional group's potential in influencing biological activity. Notably, the triazole rings in these compounds are in a 4,5-dihydro-1H-1,2,4-triazol-5-one form, different from the aromatic 1H-1,2,4-triazole present in the target compound. []
  • Compound Description: These six compounds represent cobalt(II) metal-organic frameworks (MOFs), synthesized using the tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA) ligand and various aromatic carboxylate ligands. Complex 1 exhibits antiferromagnetic interactions between cobalt(II) ions. []
  • Relevance: These cobalt-based MOFs, although structurally distinct from N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide, highlight the ability of 1,2,4-triazole derivatives, specifically the TTPA ligand in this case, to act as building blocks for constructing complex supramolecular structures. The target compound, with its 1H-1,2,4-triazol-3-yl moiety, might also exhibit coordination capabilities, although this has not been explored in the provided context. []

3-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyridinium chloride

  • Compound Description: In this compound, the pyridine and triazole rings are nearly coplanar. Intermolecular hydrogen bond interactions, involving the NH and NH2 groups as donors and the chloride anion, sulfur atom, and the unsubstituted ring nitrogen atom as acceptors, stabilize the crystal structure. []
  • Compound Description: This compound is a zinc(II) complex where the central zinc ion is coordinated to two 3-[4-(1H-imidazol-1-yl)phenyl]-5-(pyridin-2-yl)-1H-1,2,4-triazol-1-ide (Ippyt) ligands and two water molecules, resulting in a distorted octahedral geometry. Intermolecular O-H⋯N hydrogen bonds between adjacent units form a three-dimensional network in the crystal structure. []
  • Relevance: Although structurally dissimilar to N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide, this zinc complex demonstrates the ability of 1,2,4-triazole-based ligands to form coordination complexes. This suggests that the target compound, with its 1H-1,2,4-triazol-3-yl moiety, may also possess metal-binding properties, although not explicitly mentioned in the provided context. []

4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate

  • Compound Description: In this compound, the pyridine and triazole rings are nearly coplanar. The compound exists as a chloride salt, with the nitrogen atom of the pyridine ring being protonated. Hydrogen bonding interactions, including N-H⋯O, N-H⋯N, N-H⋯Cl, and O-H⋯Cl, connect the cations, anions, and water molecules in the crystal lattice. []
  • Compound Description: These eight compounds represent metal-organic frameworks (MOFs) synthesized using the ligand 5-[(1H-1,2,4-triazol-1-yl)methoxy] isophthalic acid (H2L) in combination with various metal ions (Co, Mn, Ni, Cu, Zn) and auxiliary ligands (biim-4 = 1,1'-(1,4-butanediyl)bis(imidazole), btd = 1,10-bis(1,2,4-triazol-1-yl)decane). The structural diversity and complexity of these MOFs are influenced by the choice of metal ions and auxiliary ligands. Compounds 7 and 8, synthesized using the same starting materials but at different temperatures, exhibit distinct photoluminescent properties. []
  • Relevance: While structurally different from N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide, these MOFs highlight the use of 1,2,4-triazole derivatives in constructing complex supramolecular architectures. The target compound, with its 1H-1,2,4-triazol-3-yl moiety, could potentially exhibit similar coordination capabilities, although this aspect is not discussed in the provided information. []

(S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3- (methylthio)pyrrolidine-3-carboxamide

  • Compound Description: This compound is the active component in a pharmaceutical composition and is present in various forms: approximately 60-90% as form 1 hydrochloride salt, 10-30% as amorphous hydrochloride salt, and up to 5% as amorphous free base. []
  • Relevance: Both this compound and N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide contain the 1H-1,2,4-triazol-3-yl moiety, highlighting the relevance of this heterocycle in pharmaceuticals. The triazole ring in this compound is substituted at the N1 position with a methyl group, while the target compound lacks this substitution. []

Properties

Product Name

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide

Molecular Formula

C15H11Cl2FN4O2S

Molecular Weight

401.2 g/mol

InChI

InChI=1S/C15H11Cl2FN4O2S/c16-13-6-1-10(7-14(13)17)8-22-9-19-15(20-22)21-25(23,24)12-4-2-11(18)3-5-12/h1-7,9H,8H2,(H,20,21)

InChI Key

AAYAKVAETLSOON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.